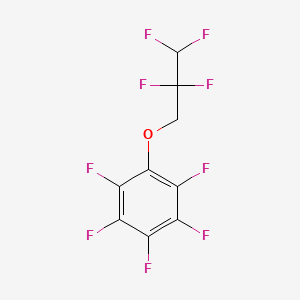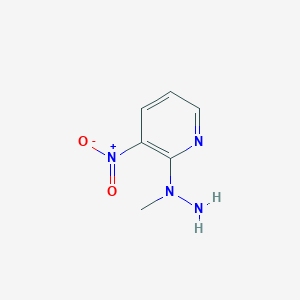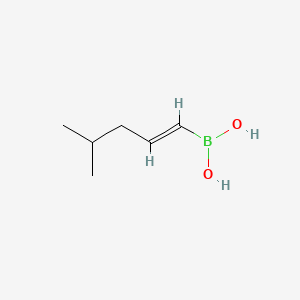
4-Methyl-1-pentenylboronic acid
Descripción general
Descripción
4-Methyl-1-pentenylboronic acid is a boronic acid compound with the molecular formula C6H13BO2 . It is also known by other names such as (E)-4-methylpent-1-enylboronic acid and has a CAS number of 214907-33-2 . The molecular weight of this compound is 127.98 g/mol .
Synthesis Analysis
Boronic acids, including 4-Methyl-1-pentenylboronic acid, can be used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis
The InChI code for 4-Methyl-1-pentenylboronic acid is1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ . Its canonical SMILES representation is B(C=CCC(C)C)(O)O . The compound has a rotatable bond count of 3 . Chemical Reactions Analysis
Boronic acids, such as 4-Methyl-1-pentenylboronic acid, have been reported to have several activities such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Physical And Chemical Properties Analysis
4-Methyl-1-pentenylboronic acid has a boiling point of 220.0±23.0 C at 760 mmHg and a melting point of 99-102 C . It has a topological polar surface area of 40.5 Ų .Aplicaciones Científicas De Investigación
Boronic Acids in Sensing Applications
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Synthesis of 8-alkenylborondipyrromethene Dyes
- Application Summary : 4-Methyl-1-pentenylboronic acid is used as a reactant for the synthesis of 8-alkenylborondipyrromethene dyes via Liebeskind-Srogl cross-coupling .
- Results or Outcomes : The outcome of this application is the synthesis of 8-alkenylborondipyrromethene dyes .
Synthesis of 8-alkenylborondipyrromethene Dyes
- Application Summary : 4-Methyl-1-pentenylboronic acid is used as a reactant for the synthesis of 8-alkenylborondipyrromethene dyes via Liebeskind-Srogl cross-coupling .
- Results or Outcomes : The outcome of this application is the synthesis of 8-alkenylborondipyrromethene dyes .
Protodeboronation of Pinacol Boronic Esters
- Application Summary : Pinacol boronic esters, which can be synthesized from boronic acids like 4-Methyl-1-pentenylboronic acid, are highly valuable building blocks in organic synthesis .
- Methods of Application : Protodeboronation of these esters is achieved utilizing a radical approach .
- Results or Outcomes : The outcome of this application is the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
Real-Time PCR
- Application Summary : Boronic acids are used in the preparation of probes for real-time PCR .
- Results or Outcomes : The outcome of this application is the preparation of probes for real-time PCR .
Cell Culture and Transfection
Safety And Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
[(E)-4-methylpent-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2)4-3-5-7(8)9/h3,5-6,8-9H,4H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGERMANPOCTC-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-pentenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



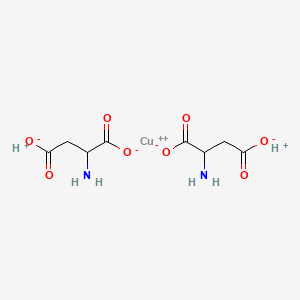
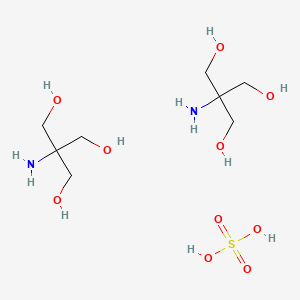
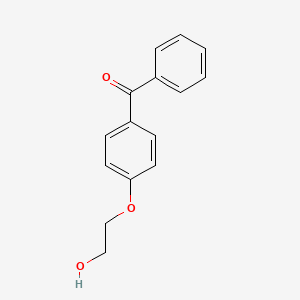
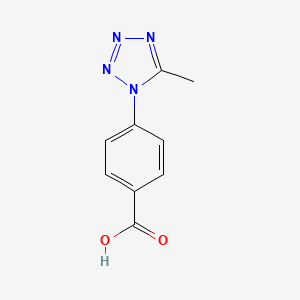
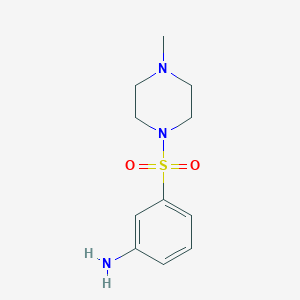
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
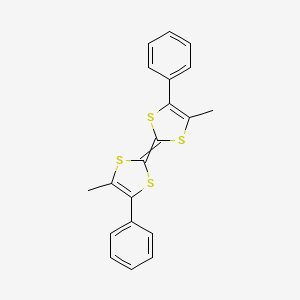
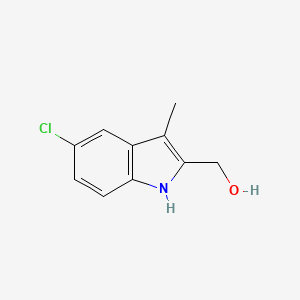
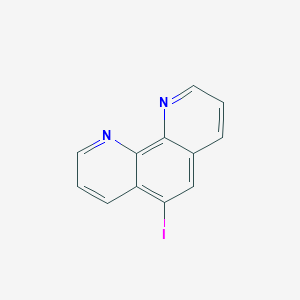
![Benzo[b]thiophene, 5,6-dimethoxy-](/img/structure/B1598345.png)
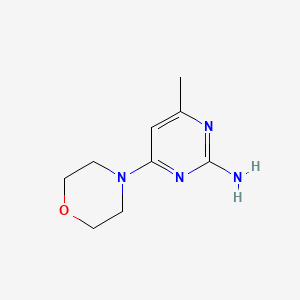
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598347.png)
